molecular formula C11H14BrNO B1501047 4-Bromo-2-(cyclohexyloxy)pyridine CAS No. 1142194-54-4

4-Bromo-2-(cyclohexyloxy)pyridine

Cat. No.: B1501047
CAS No.: 1142194-54-4
M. Wt: 256.14 g/mol
InChI Key: AICBQLOVWLTKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-(cyclohexyloxy)pyridine” is a chemical compound with the molecular formula C11H14BrNO . It has a molecular weight of 256.14 .


Synthesis Analysis

The synthesis of pyridine derivatives often involves the use of Grignard reagents, which react with pyridine N-oxides at room temperature . The reaction is followed by treatment with acetic anhydride at 120°C to afford 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h6-9H,1-5H2 . This indicates that the molecule consists of a pyridine ring with a bromine atom attached at the 4th position and a cyclohexyl group attached at the 2nd position via an oxygen atom .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the common reactions that occur at the benzylic position . Pyridine resists alkali (base) treatment up to 100 ºC but at 300 ºC it is transformed into 2-pyridone .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-2-hydroxypyridine, suggests that it causes skin irritation, serious eye irritation, and is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-bromo-2-cyclohexyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICBQLOVWLTKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671715
Record name 4-Bromo-2-(cyclohexyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142194-54-4
Record name 4-Bromo-2-(cyclohexyloxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142194-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(cyclohexyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(cyclohexyloxy)pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(cyclohexyloxy)pyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(cyclohexyloxy)pyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(cyclohexyloxy)pyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(cyclohexyloxy)pyridine
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(cyclohexyloxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.